molecular formula C12H18N2O B2849066 3-(Cyclohexylmethoxy)pyridin-2-amine CAS No. 107229-69-6

3-(Cyclohexylmethoxy)pyridin-2-amine

Cat. No. B2849066
CAS RN: 107229-69-6
M. Wt: 206.289
InChI Key: GSQLAKVHHSYJHS-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)pyridin-2-amine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is used in various chemical reactions and has potential applications in different fields.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an amine group at the 2nd position and a cyclohexylmethoxy group at the 3rd position . The exact structural details, including bond lengths and angles, would require further computational or experimental studies.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds have been used in various reactions. For instance, Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .

Scientific Research Applications

Cyclohexene Oxide and Carbon Dioxide Copolymerization

Amine-bis(phenolate) chromium(III) chloride complexes, incorporating tetradentate amine-bis(phenolate) ligands, have been shown to catalyze the copolymerization of cyclohexene oxide with carbon dioxide. These complexes, when combined with co-catalysts like 4-(N,N-dimethylamino)pyridine, facilitate the formation of low molecular weight polycarbonate with narrow dispersities. This research suggests the potential of related pyridin-amine compounds in catalyzing environmentally beneficial reactions (Devaine-Pressing, Dawe, & Kozak, 2015).

Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of mild and efficient catalysts under solvent-free conditions. This demonstrates the application of pyridin-amine compounds in synthesizing heterocyclic compounds, which are valuable in pharmaceutical and material sciences (Ghorbani‐Vaghei & Amiri, 2014).

Polymerization and Material Science

Research into the binding of 4-(N,N-dimethylamino)pyridine to amine-bis(phenolate) chromium(III) chloride complexes provides insight into catalytic activity differences for CO2/epoxide copolymerization. The study highlights the role of pyridine-containing compounds in developing new catalytic systems for producing polymers and materials with potential environmental benefits (Kozak, Woods, Bottaro, Devaine-Pressing, & Ni, 2015).

Synthesis of Heterocyclic Compounds

Aminomethylation reactions catalyzed by group 3 metal triamido complexes, including yttrium and gadolinium, have been used for the addition of ortho-C-H bonds of pyridine derivatives into the C=N double bond of imines, yielding aminomethylated products. This application points to the relevance of pyridin-amine frameworks in facilitating novel synthetic pathways for producing complex organic molecules (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Safety and Hazards

The safety data and potential hazards associated with 3-(Cyclohexylmethoxy)pyridin-2-amine are not explicitly mentioned in the available resources .

Future Directions

The future directions for research on 3-(Cyclohexylmethoxy)pyridin-2-amine could include exploring its synthesis methods, studying its chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Additionally, its safety profile and potential hazards should be thoroughly evaluated .

properties

IUPAC Name

3-(cyclohexylmethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLAKVHHSYJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At RT, 96 g of sodium hydroxide (45%; 1081 mmol, 1 equivalents) were initially charged in 1170 ml of methanol, 119 g of 2-amino-3-hydroxypyridine (1080 mmol, 1 equivalent) were added and the mixture was stirred at RT for 10 min. The reaction mixture was concentrated under reduced pressure, the residue was taken up in 2900 ml of DMSO and 101 g of cyclohexylmethyl bromide (1135 mmol, 1.05 equivalents) were added. After 16 h at RT, the reaction mixture was stirred into 6 l of water, and the aqueous solution was extracted twice, in each case with 2 l of ethyl acetate. The combined organic phases were washed with in each case 1 l of saturated aqueous sodium bicarbonate solution and water, dried, filtered and concentrated. The residue was stirred with 500 ml of pentane, filtered off and dried under reduced pressure. This gave 130 g (58.3% of theory) of the title compound.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
1170 mL
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

At RT, 96 g of sodium hydroxide 45% strength in water (1081 mmol, 1 equivalent) were initially charged in 1170 ml of methanol, 119 g of 2-amino-3-hydroxypyridine (1080 mmol, 1 equivalent) were added and the mixture was stirred at RT for 10 min. The reaction mixture was concentrated under reduced pressure, the residue was taken up in 2900 ml of DMSO and 101 g of cyclohexylmethyl bromide (1135 mmol, 1.05 equivalents) were added. After 16 h at RT, the reaction mixture was added slowly to 6 l of water and the aqueous solution was extracted twice with in each case 21 of ethyl acetate. The combined organic phases were washed with in each case 1 l of saturated aqueous sodium bicarbonate solution and water, dried, filtered and concentrated. The residue was triturated with 500 ml of n-pentane, filtered and dried under reduced pressure. This gave 130 g (58% of theory) of the title compound.
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
1081 mmol
Type
reactant
Reaction Step One
Quantity
1170 mL
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
reactant
Reaction Step Four

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